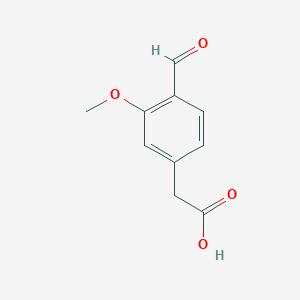

(4-Formyl-3-methoxyphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-formyl-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-4-7(5-10(12)13)2-3-8(9)6-11/h2-4,6H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSVMLDRJFKCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 2: Preparation from Methoxybenzeneacetonitrile

This method involves the hydrolysis of methoxybenzeneacetonitrile under specific conditions.

- Slowly add p-methoxybenzeneacetonitrile to a 30%-70% concentrated sulfuric acid solution at 90°C-150°C.

- Maintain the temperature to ensure a reflux reaction, controlling the conversion rate of the nitrile. Stop the reaction when the residual nitrile component is less than 0.1-1%.

- Allow the reaction mass to cool slightly, then remove the lower acidic water and salt layer.

- Neutralize the upper brown oil layer containing methoxyphenylacetic acid to a pH of 7.5-10 using alkali.

- Add activated carbon for adsorption and decolorization at 50°C-90°C, followed by filtration.

- Acidify the filtrate with mineral acid to a pH of 1-4, and cool to precipitate the product.

- Filter the product when the temperature is reduced to 20°C-60°C, wash with water, and dry to obtain methoxyphenylacetic acid.

Method 3: Fries Rearrangement Followed by Benzoylation and Hydrolysis

- Heat 4-Formyl-2-methoxyphenyl acetate with anhydrous \$$AlCl_3\$$ at 120°C for 1 hour to induce Fries rearrangement, yielding 5-Formyl-2-hydroxy-3-methoxyacetophenone.

- Purify the ketone by dissolving in glacial acetic acid and precipitating in ice-cold water.

- React 5-Formyl-2-hydroxy-3-methoxyacetophenone with a substituted benzoic acid in pyridine, using \$$POCl_3\$$ as a reagent to form 2-(Substituted benzoyloxy)-5-formyl-3-methoxyacetophenones.

- Dissolve the benzoyloxy compound in pyridine, warm to 60°C, and add pulverized KOH slowly.

- Acidify the mixture with ice-cold dilute HCl, filter the solid, wash with \$$NaHCO_3\$$, and recrystallize from an ethanol-acetic acid mixture to obtain the desired diketones.

Research Findings

- Hydrolysis Method : The hydrolysis of methoxybenzeneacetonitrile is efficient and suitable for industrial production, with gentle reaction conditions and readily available raw materials.

- Fries Rearrangement : Fries rearrangement, followed by benzoylation and hydrolysis, provides an alternative route to synthesize related compounds, with acceptable yields reported for intermediate steps.

- Reaction Conditions : Maintaining specific pH levels and temperatures is crucial for optimizing the yield and purity of the final product.

Notes

- The choice of method depends on the availability of starting materials, required purity, and scale of production.

- Proper handling and disposal of chemicals are essential for safety and environmental reasons.

- Further purification techniques, such as recrystallization or chromatography, may be necessary to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: (4-Carboxy-3-methoxyphenyl)acetic acid.

Reduction: (4-Hydroxymethyl-3-methoxyphenyl)acetic acid.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

(4-Formyl-3-methoxyphenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of (4-Formyl-3-methoxyphenyl)acetic acid depends on its specific application. In biological systems, the formyl group can interact with nucleophilic sites on enzymes or receptors, leading to the formation of covalent bonds and subsequent modulation of biological activity. The methoxy group can influence the compound’s lipophilicity and its ability to cross cell membranes, thereby affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (4-Formyl-3-methoxyphenyl)acetic acid with key analogs:

Physicochemical Properties

- Melting Points : The presence of polar groups (e.g., -COOH, -CHO) and aromatic rings increases melting points. For example, triazine derivative 4i melts at 217.5–220°C due to hydrogen bonding and π-stacking , whereas compounds with fewer polar groups (e.g., benzofurans) may have lower melting points .

- Solubility : The formyl group in this compound likely reduces water solubility compared to hydroxylated analogs like 2-(4-Hydroxy-3-methoxyphenyl)acetic acid, which may form stronger hydrogen bonds .

Biological Activity

(4-Formyl-3-methoxyphenyl)acetic acid is an organic compound with significant biological activity, characterized by its unique structural features that include a formyl group and a methoxy group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential therapeutic applications and interactions with biological macromolecules.

Chemical Structure and Properties

- Molecular Formula : C10H10O5

- Molecular Weight : 210.18 g/mol

- Functional Groups : Formyl (–CHO), Methoxy (–OCH3), Carboxylic Acid (–COOH)

The presence of these functional groups allows this compound to participate in various chemical reactions, enhancing its reactivity and biological potential.

The biological activity of this compound is largely attributed to its ability to interact with nucleophilic sites on enzymes and receptors. The formyl group can form covalent bonds, leading to modulation of enzymatic activity, while the methoxy group influences lipophilicity, affecting the compound's bioavailability and cellular distribution.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals, thus preventing oxidative stress .

- Anti-inflammatory Effects : It may induce autophagy and modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound can exhibit antimicrobial activity against various pathogens, which is essential for developing new antibiotics.

- Cytotoxicity against Cancer Cells : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant scavenging effect comparable to known antioxidants.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Study 2: Cytotoxicity Evaluation

In vitro tests on human cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 25 | 75 |

| 50 | 50 |

| 100 | 30 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (4-Methoxyphenyl)acetic acid | Lacks formyl group | Moderate antioxidant activity |

| 3-Methoxyphenylacetic acid | Lacks formyl group | Lower reactivity |

| (4-Formyl-3-methoxyphenyl)boronic acid | Contains boronic acid moiety | Different reactivity profile |

The combination of both formyl and methoxy groups in this compound allows for distinct chemical transformations and enhances its reactivity compared to similar compounds.

Q & A

Q. What synthetic strategies are recommended for (4-Formyl-3-methoxyphenyl)acetic acid in academic research?

Answer: The synthesis of this compound can be approached through strategic functionalization of phenylacetic acid derivatives. Key steps include:

- Electrophilic Aromatic Substitution : Introduce the methoxy group at the 3-position via alkylation or demethylation of a protected precursor.

- Formylation : Use the Vilsmeier-Haack reaction (POCl₃/DMF) to install the formyl group at the 4-position .

- Cross-Coupling Reactions : Boronic acid intermediates (e.g., (4-Formyl-3-methoxyphenyl)boronic acid) can be employed in Suzuki-Miyaura couplings to attach the acetic acid moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.

Q. What analytical techniques are suitable for characterizing this compound?

Answer:

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Desiccants (e.g., silica gel) are recommended .

- Incompatible Materials : Avoid strong acids/bases, oxidizing agents (e.g., HNO₃, KMnO₄), and reducing agents (e.g., LiAlH₄) to prevent decomposition .

- Handling : Use gloves (nitrile) and conduct reactions in fume hoods to minimize exposure to airborne particles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) for Suzuki-Miyaura couplings .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while additives like K₂CO₃ improve coupling efficiency .

- Temperature Control : Optimize between 45–80°C to balance reaction rate and byproduct formation .

- Stoichiometry : Use a 1.2:1 molar ratio of boronic acid to acetic acid derivative to drive the reaction to completion .

Q. What methodologies resolve discrepancies in spectral data during structural elucidation?

Answer:

- Multi-Technique Validation : Cross-check ¹H/¹³C NMR, HRMS, and IR to confirm functional groups .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks in NMR .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline derivatives are obtainable.

Q. What are the key considerations when studying the reactivity of the formyl group in this compound?

Answer:

- Nucleophilic Additions : React with amines (e.g., hydrazines) to form hydrazones or with alcohols to form acetals. Monitor by TLC (Rf shifts) .

- Condensation Reactions : Aldol condensation under basic conditions (e.g., NaOH/EtOH) to form α,β-unsaturated derivatives .

- Reduction : Use NaBH₄ or H₂/Pd-C to reduce the formyl group to a hydroxymethyl group, followed by characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.